3-Methoxytangeretin
Overview
Description
3-Methoxytangeretin is a polymethoxyflavone, a type of flavonoid predominantly found in citrus peels. It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound’s chemical structure is characterized by multiple methoxy groups attached to a flavone backbone, which contributes to its unique properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxytangeretin typically involves the methylation of tangeretin, another polymethoxyflavone. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the tangeretin molecule.
Industrial Production Methods: Industrial production of this compound involves the extraction of tangeretin from citrus peels followed by chemical methylation. The extraction process uses solvents like ethanol or methanol to isolate tangeretin, which is then subjected to methylation under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxytangeretin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive flavonoids.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Methoxytangeretin involves multiple molecular targets and pathways:
Antioxidant Activity: It enhances the expression of antioxidant enzymes like heme oxygenase-1 and activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and matrix metalloproteinases by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Activity: It targets cancer stem cells by inhibiting the signal transducer and activator of transcription 3 (Stat3) signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
- Tangeretin
- Nobiletin
- Sinensetin
- 6-Demethoxytangeretin
Properties
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIOZWXPDBWYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34170-18-8 | |
Record name | 3-Methoxytangeretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYTANGERETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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